2-(7-Fluoroindolin-3-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
2-(7-fluoro-2,3-dihydro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,6,12H,4-5H2,(H,13,14) |
InChI Key |
QPCRGYNEBIGVJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(N1)C(=CC=C2)F)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to the Indolin-3-ylacetic Acid Scaffold
The construction of the core indolin-3-ylacetic acid structure is a foundational step. This involves the formation of the bicyclic indoline (B122111) ring system and the subsequent or concurrent introduction of the acetic acid moiety at the C-3 position.
Classical Approaches for Indoline and Oxindole Synthesis
Historically, the synthesis of indoline and its precursor, indole (B1671886), has relied on several named reactions. The Fischer indole synthesis, discovered in 1883, is a cornerstone method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org While primarily used for substituted indoles, it can be adapted to produce the parent indole, which can then be reduced to indoline. wikipedia.org For instance, reacting phenylhydrazine with pyruvic acid followed by decarboxylation yields indole-2-carboxylic acid, a precursor that can be further modified. wikipedia.org
Other classical methods that provide access to the indole nucleus, and by extension, the indoline scaffold through reduction, include the Leimgruber-Batcho, Reissert, and Bartoli indole syntheses. rsc.orgrsc.orgbohrium.com The Leimgruber-Batcho synthesis is particularly noteworthy for its efficiency and high yields, making it a popular choice in the pharmaceutical industry. wikipedia.org The Bartoli indole synthesis utilizes the reaction of a nitroarene with a vinyl Grignard reagent. beilstein-journals.org These classical approaches often serve as the initial steps in more complex synthetic sequences.
The direct synthesis of indolines can also be achieved through intramolecular cyclization strategies. For example, palladium-catalyzed C-H amination has been employed to construct the indoline ring. nih.gov
Strategies for Acetic Acid Side Chain Introduction at the C-3 Position
Once the indole or indoline ring is formed, the acetic acid side chain must be introduced at the C-3 position. A common strategy involves the direct alkylation of the indole nucleus. For instance, indole can be reacted with glycolic acid in the presence of a base at high temperatures to yield indole-3-acetic acid. wikipedia.org Another approach is the reaction of the parent indole with sodium hydroxide, ethanol (B145695), and lactonitrile (B165350) to produce the α-methyl indole-3-acetic acid. google.com
For pre-formed indoline rings, the introduction of the acetic acid side chain can be achieved through various methods. One such method involves the alkylation of the zinc salt of the indoline, followed by saponification of the resulting ester to yield the desired carboxylic acid. herts.ac.uk Cascade reactions, such as a palladium-mediated Tsuji-Trost reaction followed by a Heck coupling, have also been developed for the straightforward synthesis of indole-3-acetic acid derivatives. researchgate.net
Regioselective Fluorination Techniques at the C-7 Position
The introduction of a fluorine atom at the C-7 position of the indoline ring requires precise regiocontrol. Direct C-H functionalization has emerged as a powerful tool for this purpose. Rhodium-catalyzed C-H activation has been successfully used for the selective C-7 arylation of indolines, and similar principles can be applied to halogenation. nih.gov For example, a rhodium-catalyzed method has been developed for the selective C-7 halogenation of N-pyrimidyl indolines using N-halosuccinimides. researchgate.net
Copper-catalyzed reactions also offer a viable route for C-7 functionalization. A chelation-assisted, copper-catalyzed direct sulfonylation of indolines with sulfonyl chlorides has been shown to proceed with high regioselectivity at the C-7 position. sci-hub.se Another approach involves the use of electrophilic fluorinating agents like Selectfluor®. While direct fluorination of indoles often occurs at the more electron-rich C-3 position, strategic use of directing groups can guide the fluorination to other positions. nih.govthieme-connect.com For instance, the fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor® has been shown to occur regioselectively. nih.gov
Advanced Synthetic Methods for 7-Fluoroindoline (B1367875) Ring Construction
Modern synthetic chemistry offers more direct and efficient routes to the 7-fluoroindoline scaffold. One notable method involves the reduction of 7-fluorooxindole. A specific protocol describes the reduction of 7-fluoroisatin (B1296980) using sodium borohydride (B1222165) and boron trifluoride etherate in tetrahydrofuran (B95107) at low temperatures to produce 7-fluoroindole, which can then be reduced to 7-fluoroindoline. chemicalbook.com
Nickel-catalyzed methods have also been developed for indoline synthesis. A nickel/photoredox dual catalysis system enables the one-step synthesis of indolines from iodoacetanilides and alkenes with high regioselectivity for 3-substituted products. mit.edu This approach demonstrates the power of combining different catalytic cycles to achieve challenging transformations.
Optimization of Reaction Conditions and Efficiency
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reagents.
Catalytic Systems in Indoline Synthesis (e.g., Phase Transfer Catalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions and improved efficiency. In the context of indoline synthesis, various catalytic systems have been explored. Palladium catalysis is widely used for C-H activation and cross-coupling reactions to form the indoline ring. nih.gov Nickel catalysis, often in conjunction with photoredox catalysis, provides an alternative and powerful method for indoline synthesis. mit.edu
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, as it facilitates the transfer of reactants across the phase boundary. researchgate.netajgreenchem.com This method has been applied to the synthesis of various indole derivatives. acs.orgbenthamdirect.comresearchgate.net For example, the N-arylation of indole has been studied under multi-site phase-transfer catalysis conditions. benthamdirect.com PTC can lead to increased reaction rates, higher conversions, and good selectivity under mild conditions. ajgreenchem.com The use of a quinine-derived ammonium (B1175870) salt as a phase-transfer catalyst has been shown to enable the enantioselective synthesis of indolines. acs.org
The optimization of reaction conditions is a continuous process in synthetic chemistry, with the goal of developing more efficient, cost-effective, and environmentally benign methods.
| Reaction Type | Catalyst/Reagent | Key Features | Reference(s) |
| Fischer Indole Synthesis | Acid (e.g., HCl, ZnCl2) | Classical method for indole synthesis. | wikipedia.orgnumberanalytics.com |
| Leimgruber-Batcho Indole Synthesis | N,N-Dimethylformamide dimethyl acetal, Pd/C | High-yielding and popular in industry. | wikipedia.orgrsc.org |
| Bartoli Indole Synthesis | Vinyl Grignard reagent | Utilizes nitroarenes as starting materials. | beilstein-journals.org |
| Palladium-Catalyzed C-H Amination | Palladium catalyst | Intramolecular cyclization to form indolines. | nih.gov |
| Nickel/Photoredox Dual Catalysis | Nickel catalyst, photoredox catalyst | One-step synthesis of indolines from iodoacetanilides and alkenes. | mit.edu |
| C-7 Halogenation | Rhodium catalyst, N-halosuccinimide | Regioselective halogenation at the C-7 position. | researchgate.net |
| C-7 Sulfonylation | Copper catalyst, sulfonyl chloride | Chelation-assisted regioselective C-7 functionalization. | sci-hub.se |
| Reduction of 7-Fluoroisatin | Sodium borohydride, Boron trifluoride etherate | Direct route to 7-fluoroindole. | chemicalbook.com |
| Phase-Transfer Catalysis | Quaternary ammonium salts, crown ethers | Facilitates reactions between immiscible phases, can be enantioselective. | researchgate.netajgreenchem.comacs.orgbenthamdirect.comresearchgate.net |
Application of Modern Synthetic Techniques
The synthesis of indoline frameworks, including fluorinated analogues, has been significantly advanced by the adoption of green and efficient chemical methods. Ultrasound-assisted synthesis and the use of deep eutectic solvents (DESs) represent two such powerful techniques that offer considerable advantages over traditional synthetic protocols.
Ultrasound-Assisted Synthesis
Deep Eutectic Solvents (DESs)
Deep eutectic solvents are a class of ionic liquids composed of a mixture of a quaternary ammonium salt and a hydrogen bond donor. acs.org They are prized for being biodegradable, non-toxic, and inexpensive, positioning them as sustainable alternatives to conventional volatile organic solvents. researchgate.net DESs have been successfully used in various organic transformations, including the synthesis of indole derivatives. researchgate.netresearchgate.netcncb.ac.cn For example, the Fischer indolization, a cornerstone of indole synthesis, can be effectively carried out in a DES such as a mixture of choline (B1196258) chloride and urea. tandfonline.com The use of a DES in conjunction with ultrasound can have a synergistic effect, further enhancing reaction efficiency. tandfonline.com The synthesis of 3-substituted indoles has been demonstrated using a choline chloride:urea DES under ultrasonic irradiation, resulting in high yields and simple product isolation. tandfonline.com This combined approach holds promise for an environmentally benign and efficient synthesis of 2-(7-Fluoroindolin-3-yl)acetic acid and its precursors.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Derivatives
| Entry | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Reflux (80 °C) | 4 | 80 | mdpi.com |
| 2 | Ultrasound (<30 °C) | 0.5 | 93 | mdpi.com |
Stereoselective Synthesis and Enantiomeric Purity Considerations
The 3-position of the indoline ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the stereoselective synthesis of a single enantiomer a critical objective.
Achieving high enantiomeric purity in the synthesis of 3-substituted indolines can be challenging. Various strategies have been developed to control the stereochemical outcome of reactions involving the indoline scaffold. One common approach is the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. escholarship.org After the desired stereocenter has been created, the auxiliary is removed.
Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, stereoselective reductions of indoles to indolines have been achieved using reagents like triethylsilane in the presence of trifluoroacetic acid, with the stereoselectivity being influenced by the substitution pattern of the indole. acs.org Furthermore, catalytic asymmetric methods have been developed for the synthesis of spirooxindole derivatives, which share a structural relationship with 3-substituted indolines, achieving high diastereoselectivity. sci-hub.se The synthesis of spirocyclopropyl-indolin-3-ones has been accomplished with high yields through the cyclopropanation of aza-aurones, demonstrating the potential for complex, stereodefined architectures. researchgate.net
For this compound, a potential stereoselective synthesis could involve the asymmetric reduction of a corresponding indole precursor, 2-(7-fluoro-1H-indol-3-yl)acetic acid, using a chiral catalyst. Alternatively, an asymmetric alkylation of a 7-fluoroindoline derivative at the 3-position with a suitable acetic acid synthon could be envisioned. The development of such a synthesis would be crucial for the evaluation of the biological properties of the individual enantiomers.
Derivatization Strategies of the this compound Core
The this compound molecule offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. The primary points for derivatization are the acetic acid moiety and the indoline ring itself, including the nitrogen atom.
Modifications of the Acetic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, most commonly esters and amides.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.combyjus.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com The reaction of this compound with a simple alcohol like methanol (B129727) or ethanol in the presence of sulfuric or hydrochloric acid would yield the corresponding methyl or ethyl ester.
Amidation involves the formation of an amide bond between the carboxylic acid and an amine. This transformation generally requires the activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The activated carboxylic acid then readily reacts with the amine to form the desired amide. A general procedure for this type of amide coupling has been described in the synthesis of related indoline derivatives. frontiersin.org
Table 2: Representative Derivatization Reactions of a Carboxylic Acid Moiety
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | R'-OH, cat. H₂SO₄, heat | 2-(7-Fluoroindolin-3-yl)acetate ester |
| Amidation | R'R''NH, EDC, HOBt, DMF | N-substituted 2-(7-Fluoroindolin-3-yl)acetamide |
Substituent Effects on Reaction Selectivity and Yield
The fluorine atom at the 7-position of the indoline ring has a significant influence on the reactivity of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic ring, which can influence its susceptibility to electrophilic aromatic substitution reactions.
The electron-withdrawing nature of the fluorine atom also affects the nucleophilicity of the indoline nitrogen. A decrease in electron density on the nitrogen would make it less reactive towards electrophiles. This effect was observed in the Pd-catalyzed C-H olefination of N-methyl-7-fluoroindoline, which resulted in a lower yield compared to other fluoroindoline isomers, an outcome attributed to the deactivating effect of the fluorine atom at the meta position. acs.org
Furthermore, the inductive effect of the fluorine atom can influence the acidity of the carboxylic acid proton. By withdrawing electron density through the carbon framework, the fluorine atom can stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to its non-fluorinated counterpart.
Synthesis of Novel Hybrid Molecules Incorporating the Fluoroindoline Moiety
The fluoroindoline scaffold can be incorporated into larger, more complex molecules, often referred to as hybrid molecules, to explore novel chemical space. The synthesis of such hybrids often involves coupling the fluoroindoline core to other heterocyclic systems or pharmacophores.
One common strategy for creating hybrid molecules is the use of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific formation of a triazole ring, which serves as a stable linker between two molecular fragments. For example, novel indolinedione-coumarin molecular hybrids have been synthesized where a fluoroindoline-2,3-dione was linked to a coumarin (B35378) moiety via a triazole ring. acs.orgnih.gov In a similar vein, 5-fluoroindoline-2,3-dione has been used as a precursor for the synthesis of triazole hybrids. researchgate.netbohrium.com
Another approach involves the construction of fused ring systems. For instance, novel fused 1,2,4-triazino[5,6-b]indole systems with fluorine substitution have been synthesized, demonstrating the versatility of the fluorinated indole core in creating complex heterocyclic structures. ijarse.com The synthesis of indole-quinoxaline hybrids has also been reported, showcasing another strategy for creating novel molecular architectures based on the fluoroindole scaffold. uc.pt
Table 3: Examples of Hybrid Molecules Incorporating a Fluoroindoline Moiety
| Hybrid Molecule Type | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Indolinedione-Coumarin Hybrids | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 1-(azidoalkyl)-5-fluoroindoline-2,3-dione, 4-(prop-2-ynyloxy)-2H-chromen-2-one, CuSO₄, sodium ascorbate | acs.orgnih.gov |
| 5-Fluoroindoline-2,3-dione-triazoles | CuAAC click reaction | 5-fluoro-(1-prop-2-ynyl)indoline-2,3-dione, organic azides, Cell-CuI-NPs | researchgate.net |
| Fused 1,2,4-Triazino[5,6-b]indoles | Cyclization reactions | Fluorinated isatin (B1672199) derivatives, thiocarbohydrazide | ijarse.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Elucidation of Molecular Structure
The definitive confirmation of the molecular structure of 2-(7-Fluoroindolin-3-yl)acetic acid would rely on a combination of modern spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the fluoro-substituted benzene (B151609) ring would appear as a complex multiplet pattern due to both proton-proton and proton-fluorine couplings. The protons on the indoline (B122111) ring and the acetic acid side chain would also exhibit characteristic chemical shifts and coupling patterns, confirming their connectivity.
¹³C NMR: A ¹³C NMR spectrum would identify all unique carbon atoms. The carbon atoms bonded to the fluorine and nitrogen atoms would show characteristic shifts. The carbonyl carbon of the acetic acid group would appear at a significantly downfield chemical shift.
2D-NMR: Advanced 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the precise connectivity of the atoms, thus verifying the 7-fluoroindoline (B1367875) core connected to the acetic acid moiety at the 3-position.
Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide information about the structure and dynamics of the compound in its solid form.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to display characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H stretching of the indoline ring would likely appear around 3300-3500 cm⁻¹. C-F bond vibrations and aromatic C-H and C=C stretches would also be present in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (Molecular Formula: C₁₀H₁₀FNO₂), HRMS would provide an exact mass measurement that corresponds to its calculated monoisotopic mass (195.0695). epo.org This precise measurement would confirm the molecular formula and rule out other potential elemental compositions, serving as a key piece of identifying evidence.
Structural Conformation and Purity Assessment
Beyond initial structure elucidation, a full characterization requires assessing the compound's purity and, if possible, its three-dimensional structure.
Chromatographic Techniques for Purification and Purity Analysis (e.g., HPLC, GC)
Chromatographic methods are essential for both purifying the compound and assessing its purity level.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of a non-volatile compound like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol (B129727)/water gradient and an acid modifier, would be developed. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Gas Chromatography (GC): GC analysis would typically require derivatization of the carboxylic acid and the amine to increase volatility, for instance, by converting the acid to its methyl ester. This technique could also be used for purity assessment.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would:
Confirm the molecular connectivity and structure unequivocally.
Determine the bond lengths, bond angles, and torsional angles.
Reveal the conformation of the molecule in the solid state.
Elucidate the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Currently, no such crystallographic data has been deposited in public databases for this compound.
Chiral Analysis for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules, ensuring the purity and effectiveness of a single enantiomer. For the compound this compound, which possesses a chiral center at the C3 position of the indoline ring, several advanced spectroscopic and analytical methodologies can be employed for chiral analysis. While specific documented applications for this exact compound are not prevalent in publicly available literature, the established methods for analogous chiral carboxylic acids provide a clear framework for its enantiomeric resolution and quantification.
The primary techniques for determining the enantiomeric excess of chiral compounds like this compound include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Gas Chromatography (GC) with a chiral column, and spectroscopic methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For a carboxylic acid like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid to suppress ionization of the carboxyl group), is crucial for achieving optimal separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
A hypothetical chiral HPLC separation for racemic this compound is detailed in the table below.
| Parameter | Value |
| Column | Chiralpak IA (amylose derivative) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R)-enantiomer | 12.5 min |
| Retention Time (S)-enantiomer | 15.2 min |
| Resolution (Rs) | > 1.5 |
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, and the sign and magnitude of the Cotton effect can be used to determine the absolute configuration and enantiomeric excess. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric ratios. nih.gov The association between an achiral host and the chiral carboxylic acid guest can induce a CD signal, allowing for the determination of the guest's configuration. nih.gov The enantiomeric excess of unknown samples can then be determined with a high degree of accuracy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral analysis by NMR spectroscopy can be performed using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers of this compound would form transient diastereomeric complexes, leading to separate signals for the enantiomers in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): The carboxylic acid group of this compound can be reacted with a chiral derivatizing agent (e.g., a chiral alcohol or amine) to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.
The selection of the most appropriate method depends on factors such as the availability of instrumentation, the required accuracy, and the physical and chemical properties of the compound. For routine analysis and high-throughput screening, chiral HPLC is often the preferred method due to its robustness and high resolving power.
Pharmacological and Biological Research in Vitro and Preclinical Focus
Investigation of Enzyme Modulation and Inhibition
Cyclooxygenase (COX), also known as prostaglandin (B15479496) synthetase, is a key enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are mediators of inflammation. pkheartjournal.com The enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection, while COX-2 is inducible and is primarily responsible for the inflammatory response. pkheartjournal.com
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. nih.gov However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to gastrointestinal side effects. nih.gov This has spurred the development of selective COX-2 inhibitors. nih.gov Research into isatin (B1672199) derivatives has shown that these compounds can act as selective COX-2 inhibitors. pkheartjournal.com The nature and position of substituents on the isatin ring can significantly influence their potency and selectivity for COX-2. pkheartjournal.comnih.gov For instance, the presence of a fluorine substituent has been noted to enhance COX-2 inhibitory activity in some series of compounds. nih.govscience.gov While specific data on the COX isoform selectivity of 2-(7-Fluoroindolin-3-yl)acetic acid is not detailed in the provided search results, the known anti-inflammatory properties of related indole (B1671886) and isatin derivatives suggest that it may interact with COX enzymes. pkheartjournal.comresearchgate.net
Myeloperoxidase (MPO) is a heme-containing enzyme primarily found in neutrophils and monocytes. abcam.com It plays a crucial role in the innate immune system by catalyzing the production of reactive oxygen species, such as hypochlorous acid, to combat pathogens. abcam.com However, excessive MPO activity is implicated in the pathology of various inflammatory diseases. nih.govnih.govresearchgate.net
Several indole derivatives have been identified as potent inhibitors of MPO. researchgate.net For example, 3-alkylindole derivatives have been studied for their MPO inhibitory activity. researchgate.net The mechanism of inhibition can be either reversible or irreversible. abcam.comresearchgate.net Some inhibitors act by competing with substrates like chloride, while others may be oxidized by the enzyme, leading to the formation of an inactive enzyme state. researchgate.net Although direct inhibitory data for this compound on MPO is not explicitly available in the search results, the structural similarity to known indole-based MPO inhibitors suggests it as a potential area for investigation. researchgate.net
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival. nih.govmdpi.com Dysregulation of RTK activity is a common feature in many cancers, making them important therapeutic targets. nih.gov Several small molecule inhibitors targeting RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Epidermal Growth Factor Receptor (EGFR) have been developed. nih.govmdpi.com
Isatin and its derivatives have been investigated as potential RTK inhibitors. mdpi.com For example, isatin-purine hybrids have been designed to target multiple kinases including EGFR, HER2, VEGFR-2, and CDK2. mdpi.com The indoline (B122111) scaffold, a reduced form of indole, is also a key feature in some kinase inhibitors. The substitution pattern on the indoline ring is crucial for the inhibitory activity and selectivity against different kinases. While a specific inhibition profile for this compound against VEGFR-2, PDGFRβ, or EGFR is not provided in the search results, the general activity of related compounds suggests this as a plausible area of its biological action.
Beyond the well-studied COX, MPO, and RTKs, the this compound scaffold may interact with other enzymes. For instance, isatin derivatives have been explored for their activity against a variety of enzymes. researchgate.net The reactivity of the indoline nitrogen and the carboxylic acid side chain could facilitate interactions with various enzymatic active sites. Further research is needed to explore the broader enzymatic inhibition profile of this specific compound.
Cellular Pathway Modulation
Modulation of Cell Proliferation and Apoptosis Signaling Pathways (e.g., in neoplastic cell lines)
The indolinone core, central to the structure of this compound, is a privileged scaffold in the design of antiproliferative agents. Numerous derivatives have been shown to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).
For example, a fluorinated 2-oxindole derivative demonstrated significant antiproliferative effects against various prostate cancer cell lines, with an IC₅₀ value of 18 µM in the aggressive PC-3 cell line. rsc.org The mechanism often involves the modulation of key apoptotic signaling proteins. Isatin-quinazoline hybrids, which contain a related indoline-2,3-dione structure, were found to induce the intrinsic mitochondrial apoptotic pathway in MDA-MB-231 breast cancer cells. nih.gov This was evidenced by a decrease in the expression of the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the subsequent up-regulation of active caspase-9 and caspase-3. nih.gov Other isatin derivatives have been shown to increase caspase 3/7 activity by over five-fold in A-549 lung cancer cells and to cause cell cycle arrest, preventing cancer cells from proceeding through the division cycle. nih.gov
Table 3: Antiproliferative Activity of Structurally Related Indolinone Derivatives
| Compound Class | Cancer Cell Line | Activity | IC₅₀ Value |
|---|---|---|---|
| Fluorinated 2-oxindole derivative (Comp. 8c) | PC-3 (Prostate) | Antiproliferative | 18 µM |
| Isatin-quinazoline hybrid (Comp. 5e) | MDA-MB-231 (Breast) | Antiproliferative | 12.35 µM |
| Isatin-quinazoline hybrid (Comp. 10g) | MDA-MB-231 (Breast) | Antiproliferative | 12.00 µM |
Impact on Inflammatory Mediators and Signaling Cascades (e.g., cytokine production)
The indoline and indole scaffolds are integral to compounds that modulate inflammatory responses by affecting the production of signaling molecules like cytokines.
As mentioned previously, agonists of the FPR2 receptor can trigger pro-resolving pathways in inflammation. In vitro studies using mouse and rat microglial cells showed that indole-related FPR2 agonists significantly inhibited the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), following stimulation with lipopolysaccharide (LPS). researchgate.net
Similarly, a series of indole-2-one derivatives were evaluated for their ability to inhibit cytokine release in macrophage cell lines. These compounds were found to suppress the expression of TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages, demonstrating broad anti-inflammatory potential at the cellular level. mdpi.com
Effects on Cellular Angiogenesis-Related Pathways (e.g., VEGF/PDGF signaling)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is largely driven by signaling pathways involving Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF). The indolin-2-one structure is a cornerstone of several multi-targeted tyrosine kinase inhibitors that block these pathways.
Research has focused on designing (2-oxoindolin-3-ylidene)methylpyrrole derivatives as inhibitors of the primary receptors for these growth factors, VEGFR-2 and PDGFRβ. researchgate.net A newly synthesized 1H-indole derivative demonstrated potent inhibition of the VEGFR-2 enzyme with an IC₅₀ value of 25 nM, which was more potent than the reference drug sorafenib (B1663141) (IC₅₀ = 35 nM) in the same assay. nih.gov This compound also showed strong antiproliferative effects in MCF-7 and HCT 116 cancer cells. nih.gov The inhibition of PDGF signaling is also a key therapeutic strategy, as this pathway is crucial for the proliferation of certain progenitor cells and contributes to metastasis. sigmaaldrich.commdpi.com The dual inhibition of both VEGFR and PDGFR pathways by a single molecule based on the indolinone scaffold is a significant area of cancer research.
Table 4: VEGFR-2 Inhibition by an Indole Derivative
| Compound | Target | Inhibition |
|---|---|---|
| 1H-Indole Derivative (Comp. 7) | VEGFR-2 | IC₅₀ = 25 nM |
| Sorafenib (Reference) | VEGFR-2 | IC₅₀ = 35 nM |
Data sourced from MDPI. nih.gov
Microtubule Dynamics and Tubulin Polymerization Inhibition
Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division, structure, and transport. The disruption of microtubule dynamics is a proven strategy for cancer chemotherapy. Indole-based compounds have emerged as effective agents that interfere with this process.
Specifically, indole-modified latonduine derivatives have been identified as potent microtubule-destabilizing agents, with some showing activity even more potent than the well-known agent colchicine. In a similar vein, certain 3-substituted oxindoles have been developed as dual inhibitors of receptor tyrosine kinases and tubulin polymerization. One such compound, 6f, was shown to inhibit tubulin polymerization with an IC₅₀ value of 7.99 µM. By preventing the proper assembly and disassembly of microtubules, these compounds can halt the mitotic spindle from forming, leading to cell cycle arrest and ultimately, apoptosis.
Antimicrobial Research
The indole nucleus is a crucial structural component in numerous pharmaceuticals and natural products, and it has been identified as a signaling molecule in various bacterial genes. researchgate.net The introduction of fluorine into such heterocyclic compounds can significantly alter their biological properties, including antimicrobial activity. researchgate.net While specific research on this compound is not extensively detailed in the available literature, studies on closely related fluoroindoline and indole acetic acid derivatives provide valuable insights into its potential antimicrobial profile.
Assessment of Antibacterial Activity Against Specific Microbial Strains
Research into fluoroindoline derivatives has demonstrated a range of antibacterial activities. For instance, various 5-fluoroindoline-2,3-dione-triazole hybrid compounds have shown notable efficacy. researchgate.net Compounds within this class have exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported between 62.5 and 250 µg/mL. rspublication.com
Specific examples from related structures highlight this potential:
Certain 5-fluoroindoline-2,3-dione-triazole hybrids were effective against Staphylococcus epidermidis and Bacillus subtilis with MICs as low as 0.0075 µM and 0.0082 µM, respectively. researchgate.net
Another related compound showed activity against S. epidermidis, Escherichia coli, and Pseudomonas aeruginosa with an MIC of 0.0156 µM. researchgate.net
Indolinedione–coumarin (B35378) molecular hybrids have also been evaluated, with one of the most potent compounds showing an MIC of 312 μg/mL against Staphylococcus aureus. acs.org
The data suggests that the fluoroindoline core is a promising scaffold for developing agents against a variety of bacterial pathogens.
| Compound Class | Bacterial Strain | Reported MIC (µM) | Reference |
|---|---|---|---|
| 5-Fluoroindoline-2,3-dione-triazole hybrid | S. epidermidis | 0.0075 | researchgate.net |
| 5-Fluoroindoline-2,3-dione-triazole hybrid | B. subtilis | 0.0082 | researchgate.net |
| 5-Fluoroindoline-2,3-dione-triazole hybrid | E. coli | 0.0156 | researchgate.net |
| 5-Fluoroindoline-2,3-dione-triazole hybrid | P. aeruginosa | 0.0156 | researchgate.net |
Mechanistic Investigations of Antimicrobial Action
The precise antimicrobial mechanism of this compound has not been specifically elucidated. However, the mechanisms of its constituent parts, the indole nucleus and acetic acid, offer potential explanations. Indole derivatives are known to exert their biological effects through various pathways. researchgate.net Some studies on related compounds suggest that they may function as inhibitors of crucial bacterial enzymes, such as DNA gyrase or dihydrofolate reductase. acs.orgresearchgate.net For example, molecular modeling studies of indolinedione–coumarin hybrids have shown binding interactions within the active site of S. aureus dihydrofolate reductase. acs.org
Structure-Activity Relationships for Enhanced Antimicrobial Potential
Structure-activity relationship (SAR) studies on related indole and indoline derivatives provide a framework for understanding how molecular modifications could enhance the antimicrobial potency of this compound.
Key findings from SAR studies on analogous compounds include:
Substituents on the Indole Ring : The nature and position of substituents on the indole core are critical. In studies of 3-(benzoxazol-2-ylimino) indolin-2-one derivatives, the presence of electron-withdrawing groups on the isatin ring generally led to better antimicrobial activity. biointerfaceresearch.com Specifically, substitution at the 5-position of the isatin ring was more effective than at the 7-position. biointerfaceresearch.com This implies that the 7-fluoro substituent in this compound plays a significant role in its electronic properties and, consequently, its biological activity.
Hybrid Molecules : Creating hybrid molecules by linking the indoline core to other bioactive moieties, such as triazoles or coumarins, has proven to be a successful strategy for developing potent antimicrobial agents. researchgate.netacs.org
Side Chain Modifications : The length and composition of side chains attached to the indoline nitrogen can influence activity. For indolinedione–coumarin hybrids connected by a carbon chain to a triazole moiety, the antimicrobial effect was found to be dependent on the chain length, with a shorter chain (n=1) showing greater activity than longer chains (n=2 or 3). acs.org
Biochemical Mechanisms and Structure-Activity Relationships (SAR)
The biological activity of this compound is intrinsically linked to its chemical structure. Both the fluoroindoline core and the acetic acid side chain contribute to its potential interactions with biological targets.
Impact of Fluoroindoline Core Substituents on Biological Activity
The incorporation of fluorine into the indoline structure is a key determinant of its biological profile. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability and enhance biological potency. researchgate.net Replacing a hydrogen atom with fluorine on an aromatic ring can slow down oxidative metabolism by cytochrome P450 enzymes. researchgate.net
SAR studies on various indole derivatives highlight the importance of substituents:
In a series of 1-(substituted phenyl amino methyl)-3-(2-(4-(2-oxochroman-3-yl) thiazol-2-yl) hydrazono)indolin-2-one derivatives, compounds with a substituted phenyl ring generally showed better activity than those with an unsubstituted ring. mdpi.com
The presence of electron-withdrawing groups, such as nitro or chloro groups, on an associated phenyl ring often results in more potent compounds. mdpi.commdpi.com This suggests that the electronegative fluorine atom at the 7-position of the indoline ring in this compound likely enhances its biological activity by modulating the electron density of the heterocyclic system.
Studies on C2-fluoro substituted pyrrolobenzodiazepines, which share a heterocyclic core, demonstrated that these compounds exhibit significant DNA-binding ability and potent anticancer activity. nih.gov
| Structural Modification | Impact on Activity | Compound Class Studied | Reference |
|---|---|---|---|
| Electron-withdrawing groups on the isatin ring | Increased antimicrobial activity | Benzoxazole-isatin conjugates | biointerfaceresearch.com |
| Substitution at C-5 vs. C-7 of isatin | C-5 substitution was more potent | Benzoxazole-isatin conjugates | biointerfaceresearch.com |
| Electron-withdrawing groups on an attached phenyl ring | Potent anti-inflammatory activity | Indolin-2-one derivatives | mdpi.com |
| Shorter (n=1) vs. longer (n>1) alkyl linker chain | Higher antimicrobial activity | Indolinedione–coumarin hybrids | acs.org |
Role of the Acetic Acid Side Chain in Molecular Interactions
The acetic acid side chain at the 3-position of the indoline ring is crucial for the molecule's interaction with biological targets. Carboxylic acid groups are common features in pharmacologically active molecules, often serving as a key binding group that can form hydrogen bonds or ionic interactions with amino acid residues in protein active sites.
The significance of this side chain is highlighted in several contexts:
Biofilm Eradication : Acetic acid itself has been shown to be effective in eradicating bacterial biofilms of both Gram-positive and Gram-negative bacteria. cassara.com.ar Its ability to disrupt established biofilms suggests that the acetic acid moiety of the title compound could confer antibiofilm properties.
Enzyme Inhibition : In many enzyme inhibitors, a carboxylic acid group mimics a substrate or interacts with catalytic residues. For example, in the development of inhibitors for enzymes like cyclooxygenase (COX), indole-3-acetic acid derivatives have been explored, where the acetic acid portion is vital for activity. mdpi.com
Receptor Agonism : In studies of agonists for the formyl peptide receptor 2 (FPR2), a receptor involved in inflammation resolution, the amino acid-like scaffold, which includes a carboxyl group, was essential for activity. nih.gov While the specific compound is an acetic acid and not an amino acid, the principle of the acidic group acting as a key interaction point remains relevant.
The combination of the electronically-modified fluoroindoline core with the functionally critical acetic acid side chain makes this compound a compound with significant potential for further pharmacological investigation.
Pharmacological Profile Enhancement through Structural Modifications
The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For the scaffold this compound, preclinical and in vitro research has focused on understanding how structural alterations to the indoline core and the acetic acid side chain influence its biological activity. The introduction of different functional groups allows for a systematic exploration of the structure-activity relationship (SAR), providing insights into the molecular interactions that govern the compound's efficacy.
Research into related indolinone structures demonstrates that modifications at various positions can significantly impact the pharmacological target and potency. For instance, the introduction of halogen atoms, such as fluorine or chlorine, is a common strategy to enhance the potency of pharmaceutical lead compounds. mdpi.com Studies on indolin-2-one derivatives have shown that substitutions on the pyrrole (B145914) ring attached to the indoline core can modulate activity, with the C-4′ position on the pyrrole being identified as a key site for modification to improve biological activity. mdpi.com
Furthermore, the substitution pattern on the indoline ring itself is critical. The replacement of the fluorine atom on the C(5) position of sunitinib, a related indolinone, with iodine resulted in a significant decrease in potency against HT29 cancer cells, highlighting the specific role of the halogen and its position. mdpi.com In other systems, derivatives of 5-fluoroindolin-2-one have been synthesized and evaluated for a range of activities, from anticancer to antimicrobial, indicating the versatility of this fluorinated scaffold. rdd.edu.iqresearchgate.net
Modifications are not limited to the indoline ring. The group at the C-3 position is a major determinant of the compound's mechanism of action. By replacing the acetic acid moiety with various heterocyclic systems or substituted side chains, researchers have developed potent inhibitors of specific targets like receptor tyrosine kinases (RTKs). mdpi.comnih.gov For example, the condensation of 5-substituted oxindoles with N-substituted 2-pyrrolidone aldehyde yielded derivatives with significant inhibitory potency against VEGFR-2 and PDGFRβ. mdpi.com
The following data tables summarize findings from studies on structurally related indolinone derivatives, illustrating how specific modifications enhance or alter their pharmacological profiles.
| Compound | C(5) Substituent | HCT116 IC₅₀ (µM) | VEGF-Induced Tube Formation IC₅₀ (nM) |
|---|---|---|---|
| 8 | -H | 4.41 | 401 ± 21 |
| 9 | -F | 2.94 | 423 ± 15 |
| 10 | -Cl | 3.02 | 298 ± 11 |
| 11 | -Br | 2.11 | 179 ± 29 |
| 12 | -I | 0.36 | 324 ± 18 |
| Sunitinib (Reference) | -F | 3.42 | 387 ± 16 |
| Compound | Core Structure | N-Substituent | Cytotoxicity IC₅₀ (µg/mL) |
|---|---|---|---|
| 3d | 7-Fluoro-3-((4-methoxybenzyl)imino)indolin-2-one | -Butyl | 3.24 |
| 5f | 7-Fluoro-3-((4-methoxybenzyl)imino)indolin-2-one | -H | 1.78 |
| Compound | Indolin-2-one Substituent | Side Chain on Pyrrole Ring | A549 (Lung Cancer) IC₅₀ (µM) |
|---|---|---|---|
| 14a | 5-Fluoro | -N-(2-morpholinoethyl)carboxamide | >50 |
| 14c | 5-Fluoro | -N-(azetidin-3-yl)carboxamide | 2.89 |
| 14g | 5-Fluoro | -N-(2-(ethylamino)ethyl)carboxamide | 0.32 |
These studies collectively underscore the principle that minor structural changes to the fluoroindoline scaffold can lead to significant gains in therapeutic potential. The presence of a fluorine atom, as in this compound, is often beneficial for activity. mdpi.comnih.gov Further derivatization of the indoline nitrogen or strategic replacement of the C-3 acetic acid group with more complex side chains can enhance potency and introduce selectivity for specific biological targets, such as protein kinases involved in cancer progression. mdpi.comnih.gov
Potential Research Applications and Future Directions
Development as Chemical Probes for Biological Systems
Chemical probes are indispensable tools for dissecting complex biological processes. The unique characteristics of 2-(7-fluoroindolin-3-yl)acetic acid make it an attractive candidate for development into such a probe.
Exploration as Tools for Understanding Molecular Pathways
The indole (B1671886) acetic acid framework is analogous to the phytohormone auxin, which is known to influence a multitude of pathways in plant biology. ontosight.aitandfonline.com Fluorinated analogs, such as 5-fluoroindole-3-acetic acid, have been investigated for their ability to modulate these pathways, often with altered potency or selectivity. ontosight.ai It is conceivable that this compound and its derivatives could be employed to investigate auxin signaling and transport mechanisms with modified characteristics due to the 7-fluoro substitution.
In mammalian systems, indole derivatives have been explored for their roles in diverse therapeutic areas, including cancer and neurodegenerative diseases. smolecule.com For instance, certain fluorinated indole derivatives have been studied as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), a key regulator of immune responses. ontosight.ai By developing this compound into a chemical probe, researchers could potentially explore its interactions with specific molecular targets and pathways, thereby elucidating new biological functions or therapeutic opportunities. The fluorine atom can also serve as a sensitive reporter for ¹⁹F-NMR studies, allowing for the direct observation of target engagement and the elucidation of binding modes. nih.govmdpi.com
Utility in Target Validation Studies
A critical step in drug discovery is the validation of a biological target's relevance to a disease. Chemical probes with high specificity and well-defined mechanisms of action are crucial for this process. While direct target validation studies involving this compound are not yet prevalent in the literature, the potential is evident.
For example, analogs like 5-fluoroindole-3-acetic acid have been proposed as prodrugs for targeted cancer therapy, where they are activated by peroxidases to form cytotoxic species. ontosight.ai This mechanism suggests that this compound could be used to validate peroxidases as therapeutic targets in specific cancer types. Furthermore, should the compound or its derivatives show activity against a particular enzyme or receptor, they can be used to probe the physiological and pathological consequences of modulating that target, thereby validating its therapeutic potential. The development of such probes is essential for reducing the high attrition rates in drug development, a significant portion of which is due to a lack of efficacy linked to poor target engagement.
Contribution to Rational Scaffold Design in Chemical Biology
The indoline (B122111) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide ligands for more than one type of receptor or enzyme. researchgate.net The introduction of a fluorine atom and an acetic acid moiety to this scaffold, as in this compound, provides a valuable starting point for rational drug design.
Development of Novel Scaffolds for Structure-Based Drug Discovery Efforts
Structure-based drug design relies on the three-dimensional structure of a target to design new ligands. The indoline core of this compound provides a rigid and synthetically tractable platform for the elaboration of more complex molecules. researchgate.netjmchemsci.com The fluorine atom can enhance binding affinity through favorable interactions with the protein target and improve metabolic stability, a desirable feature in drug candidates. nih.gov The acetic acid side chain offers a handle for further chemical modification, allowing for the exploration of different substituent effects on biological activity. smolecule.com
Researchers can utilize computational methods like molecular docking to predict the binding of this compound and its derivatives to the active sites of various enzymes and receptors. tandfonline.comchemrxiv.org This in silico approach can guide the synthesis of novel compounds with improved potency and selectivity, accelerating the drug discovery process.
Application in Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govnih.gov The indoline nucleus is a common fragment in FBDD libraries due to its favorable physicochemical properties and its presence in many known drugs. researchgate.netijrtspublications.org
This compound, with a molecular weight of approximately 195.17 g/mol , fits well within the typical size range for a fragment. ontosight.ai The fluorine atom is particularly advantageous in FBDD as it can be readily detected by ¹⁹F-NMR spectroscopy, a highly sensitive technique for identifying and characterizing fragment binding. nih.govmdpi.com The acetic acid group provides a clear vector for fragment growth, where chemists can systematically add chemical functionality to improve binding affinity and develop more potent and drug-like molecules.
Emerging Research Areas for Fluoroindoline-3-ylacetic Acid Derivatives
The versatility of the fluoroindoline scaffold suggests that derivatives of this compound could find applications in a number of emerging research areas. The indole nucleus is a key component in a wide array of pharmacologically active compounds, and its fluorinated derivatives are of growing interest. researchgate.net
Recent research has highlighted the potential of indole derivatives in areas such as:
Neuroinflammation: Indole-based compounds are being investigated for their ability to modulate inflammatory processes in the central nervous system, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. tandfonline.com
Multi-Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Fluoroindoline-based structures have been incorporated into molecules designed to inhibit multiple kinases simultaneously, a strategy that can be more effective than targeting a single kinase. nih.govmdpi.com
Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. The indoline scaffold has been used as a basis for the development of novel antibacterial and antifungal compounds. acs.orgresearchgate.net
The unique substitution pattern of this compound makes it a valuable platform for exploring these and other therapeutic areas. Its potential as a building block for more complex molecules ensures its relevance in the ongoing quest for novel and effective therapeutic agents. smolecule.comresearchgate.net
Exploration of Other Biological Targets and Mechanisms
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide array of biological activities. bohrium.compcbiochemres.comresearchgate.net The introduction of a fluorine atom and an acetic acid moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent indoline structure, opening up possibilities for new therapeutic applications.
Future research could focus on evaluating the potential of "this compound" and its analogues against a variety of biological targets. Based on the activities of related compounds, several areas warrant investigation:
Anticancer Activity: Indole-3-acetic acid (IAA) derivatives have been investigated for their anticancer properties. researchgate.net For instance, some IAA sulfonate derivatives have shown potent inhibition of ectonucleotidases, enzymes that are overexpressed in the tumor microenvironment and contribute to cancer development. aip.orgrsc.org Furthermore, 5-fluoroindole-3-acetic acid has been studied as a prodrug that can be activated by peroxidases, suggesting a potential for targeted cancer therapy. rsc.org The cytotoxic effects of various indole derivatives have been demonstrated against a range of cancer cell lines, including colon, breast, and lung cancer. researchgate.netrsc.org Therefore, "this compound" could be screened for its antiproliferative and cytotoxic effects against various cancer cell lines.
Neuroprotective Effects: Indole-based compounds have shown significant promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's. beilstein-journals.orgrsc.orgchemistryviews.org Their mechanisms of action often involve combating oxidative stress, preventing protein aggregation, and supporting mitochondrial function. rsc.org Indole-3-propionic acid and its derivatives have been specifically studied for their neuroprotective and antioxidant properties. tandfonline.com Given that fluoroindoles are also being explored for their neurological activities, "this compound" could be investigated for its potential to mitigate neuronal damage and inflammation in models of neurodegenerative disorders. scienceexchange.com
Anti-inflammatory Properties: Many indole derivatives exhibit anti-inflammatory effects. google.comkpi.uanih.govresearchgate.net Fluorinated indoles, in particular, have been reported to possess anti-inflammatory activities. kpi.uaresearchgate.net The structural features of "this compound" make it a candidate for investigation as a modulator of inflammatory pathways. For example, it could be tested for its ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) or to suppress the production of pro-inflammatory cytokines.
Antimicrobial Activity: The indole scaffold is a common feature in compounds with antimicrobial properties. nih.govresearchgate.net Fluoroindole derivatives have also been reported to have antibacterial and antifungal activities. nih.gov This suggests that "this compound" could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.
A summary of potential biological targets for indole derivatives is presented in Table 1.
Table 1: Potential Biological Targets of Indole Derivatives
| Therapeutic Area | Potential Biological Target/Mechanism | Relevant Compound Class |
|---|---|---|
| Oncology | Ectonucleotidases, Peroxidases, Tyrosine Kinases | Indole Acetic Acid Derivatives, Fluoroindoles |
| Neurodegeneration | Oxidative Stress Pathways, Protein Aggregation (Amyloid-Beta, Alpha-Synuclein), Mitochondrial Function | Indole-based compounds, Indole-3-propionic acid derivatives |
| Inflammation | Cyclooxygenases (COX), Pro-inflammatory Cytokine Production | Indole Derivatives, Fluoroindoles |
| Infectious Diseases | Bacterial and Fungal Cellular Targets | Fluoroindoles, Indole Derivatives |
Advanced Material Science Applications (if applicable to the compound class)
The indole nucleus is not only a key component in biologically active molecules but also a versatile building block for advanced materials. chim.it Indole-based polymers have garnered interest for their potential applications in organic electronics, sensors, and environmental remediation. rsc.orgresearchgate.net
Conductive Polymers: Polyindoles are a class of conducting polymers that can be synthesized through the chemical or electrochemical polymerization of indole monomers. google.comkpi.ua These materials exhibit stable electrical conductivity and have been explored for use in electrochromic devices and sensors. rsc.org The presence of a fluorine atom in "this compound" could influence the electronic properties of the resulting polymer, potentially leading to materials with tailored conductivity and stability. researchgate.net
Organic Electronics: Indole derivatives are being investigated for their use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netiaea.org Their electron-rich nature and tunable photophysical properties make them attractive candidates for these applications. chim.it Covalent organic frameworks (COFs) based on tetra-indole derivatives have shown tunable semiconducting behavior. aip.org The specific substitution pattern of "this compound" could be leveraged to design novel organic electronic materials.
High-Performance Polymers: Indole-based polymers have been developed with enhanced mechanical and thermal properties. researchgate.netnih.gov For instance, cation-π interactions in indole-containing polyimides have been shown to improve their strength and thermal stability. researchgate.net Microporous organic polymers derived from indole have also demonstrated potential for applications in gas separation and storage. researchgate.net
Future research could explore the polymerization of "this compound" or its derivatives to create novel materials with unique properties.
Innovative Synthetic Approaches for Sustainable Production
The development of green and sustainable synthetic methods is a crucial aspect of modern chemistry. researchgate.netbeilstein-journals.orgnih.gov For indole derivatives, several innovative approaches have been reported that aim to reduce environmental impact and improve efficiency. tandfonline.comopenmedicinalchemistryjournal.comnumberanalytics.com
Green Catalysis: Traditional methods for synthesizing indole derivatives often rely on strong acids or metal catalysts that can be hazardous and difficult to recycle. beilstein-journals.org Recent research has focused on the use of greener catalysts, such as organocatalysts, nanocatalysts, and recyclable catalysts like palladium-on-carbon (Pd/C). beilstein-journals.orgchemistryviews.org
Alternative Solvents and Conditions: The use of environmentally benign solvents like water or ionic liquids, as well as solvent-free reaction conditions, is a key principle of green chemistry. beilstein-journals.orgnumberanalytics.com Microwave-assisted synthesis has also emerged as a rapid and energy-efficient method for preparing indole derivatives. tandfonline.comnumberanalytics.com
Multicomponent Reactions: One-pot multicomponent reactions offer a sustainable approach to synthesizing complex molecules by combining multiple starting materials in a single step, which reduces waste and improves atom economy. rsc.org
A general synthetic route for substituted indole-3-acetic acids involves the reaction of a substituted indole with an acylating agent, followed by a Willgerodt-Kindler rearrangement and hydrolysis. google.com Another approach utilizes the reaction of halogen-substituted phenylhydrazines with 2-oxoglutarate. umn.edu Future work on "this compound" should focus on adapting these and other modern synthetic methods to develop a sustainable and scalable production process.
Interdisciplinary Research Perspectives
The full potential of "this compound" can be unlocked through interdisciplinary collaborations that integrate cutting-edge technologies and computational approaches.
Integration with Omics Technologies for Systems-Level Understanding
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a powerful toolkit for understanding the complex biological effects of a compound at a systems level. mdpi.com In the context of indole derivatives, these technologies can be used to:
Identify Biological Targets: By analyzing changes in gene expression, protein levels, or metabolite profiles in cells or organisms treated with "this compound," researchers can gain insights into its mechanism of action and identify its primary molecular targets. nih.govacs.org
Elucidate Metabolic Pathways: Omics approaches can help to understand how the compound is metabolized and how it influences endogenous metabolic pathways. mdpi.com For example, studies have used metabolomics to analyze the diversity of bacterial indole derivatives in the gut microbiome. researchgate.net
Discover Biomarkers: Integrating omics data can lead to the discovery of biomarkers that predict the response to treatment with the compound, which is a key step towards personalized medicine. nih.gov
Collaborations with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by enabling the rapid analysis of large datasets and the creation of predictive models. longdom.orgmednexus.org For a novel compound like "this compound," AI and ML can be applied in several ways:
Predictive Modeling of Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of new indole derivatives based on their chemical structure. wildlife-biodiversity.comnih.gov This can help to prioritize the synthesis of compounds with the highest potential for a desired therapeutic effect. For instance, ML models have been used to predict the activity of indole inhibitors against specific viral proteins. nih.gov
Target-Agnostic Drug Discovery: AI-powered platforms can screen compounds for therapeutic potential without a predefined biological target. scienceexchange.com This approach has been used to screen indole derivatives for various therapeutic profiles. scienceexchange.com
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, potentially leading to the discovery of new indole-based drug candidates with improved efficacy and safety profiles. longdom.org
The integration of experimental data with AI and ML models can create a powerful feedback loop, where predictions guide further experiments, and the new data is used to refine the models. This interdisciplinary approach holds great promise for accelerating the exploration of the therapeutic potential of "this compound" and its analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
